Benzenesulfonic acid, 4,4'-iminobis-

Description

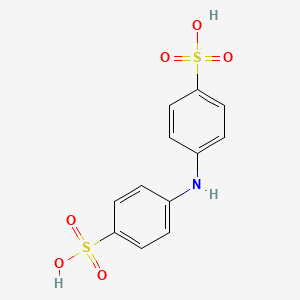

Benzenesulfonic acid, 4,4'-iminobis- (structure: two benzenesulfonic acid groups linked by an imino group, -NH-) is a sulfonic acid derivative notable for its strong acidity and versatility in industrial applications. Sulfonic acids are characterized by their sulfonyl (-SO₃H) groups, which confer high acidity, water solubility, and thermal stability. Applications span catalysis, dye synthesis, and fluorescence modulation .

Properties

CAS No. |

112727-79-4 |

|---|---|

Molecular Formula |

C12H11NO6S2 |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

4-(4-sulfoanilino)benzenesulfonic acid |

InChI |

InChI=1S/C12H11NO6S2/c14-20(15,16)11-5-1-9(2-6-11)13-10-3-7-12(8-4-10)21(17,18)19/h1-8,13H,(H,14,15,16)(H,17,18,19) |

InChI Key |

OLEIVHSFVWPUFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid, 4,4’-iminobis- can be synthesized through the sulfonation of benzene using concentrated sulfuric acid. This process involves the introduction of sulfonic acid groups (-SO3H) to the benzene ring. The reaction typically occurs under controlled conditions to ensure the proper formation of the sulfonic acid groups.

Industrial Production Methods

In industrial settings, the production of benzenesulfonic acid, 4,4’-iminobis- involves large-scale sulfonation processes. These processes are carried out in reactors where benzene is treated with sulfuric acid at elevated temperatures. The resulting product is then purified and isolated for further use.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4,4’-iminobis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.

Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonate salts.

Substitution: Various substituted benzenesulfonic acid derivatives.

Scientific Research Applications

Benzenesulfonic acid, 4,4’-iminobis- has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use as a drug intermediate and in the development of pharmaceuticals.

Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4,4’-iminobis- involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The compound can interact with molecular targets such as enzymes and proteins, leading to changes in their activity and function. The imino group in the compound also plays a role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are compared below:

Key Observations :

- Acidity: Benzenesulfonic acid exhibits acidity comparable to sulfuric acid, making it effective in acid-catalyzed reactions. Sulfanilic acid, with an electron-donating amino group, has a higher pKa (~-0.6) .

- Thermal Stability : OBSH decomposes at 160–165°C, releasing gases, while benzenesulfonic acid melts at 44°C, enabling liquid-phase catalysis .

- Structural Impact: Stilbene- and biphenyl-based derivatives (e.g., 4,4'-Diaminostilbene-2,2'-disulfonic acid) introduce conjugation, enhancing applications in optical materials .

Catalysis

- Benzenesulfonic acid is cost-effective and recyclable in alkylation reactions (e.g., thiophenic sulfur alkylation) due to its homogeneous catalytic behavior .

- Sulfanilic acid is less acidic but serves as a diazo component in azo dye synthesis .

Fluorescence and Optical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.